Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate is a complex organic compound that features a quinoline core substituted with a cyclopropyl group and a fluorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate typically involves multiple steps, starting from readily available precursors. One common approach involves the use of 4-bromoquinoline as a starting material. The synthetic route includes:
Suzuki–Miyaura Coupling: This step involves the coupling of 4-bromoquinoline with a boronic acid derivative to introduce the cyclopropyl and fluorophenyl groups.
Minisci C–H Alkylation: This mechanochemical reaction introduces the alkyl group at the desired position on the quinoline ring.
Oxidation Heck Coupling: This step involves the formation of the acrylaldehyde intermediate, which is then further reacted to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and mechanochemical methods can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and halogenated compounds .
Scientific Research Applications
Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyclopropyl-4-(4-fluorophenyl)-quinolyl-3-carboxylate
- 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde
Uniqueness
Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest .
Properties
IUPAC Name |
ethyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxy-3-oxohept-6-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20,30H,2,7-8,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBQVLWVWXLRGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.